Stearyl-CoA

Description

Properties

IUPAC Name |

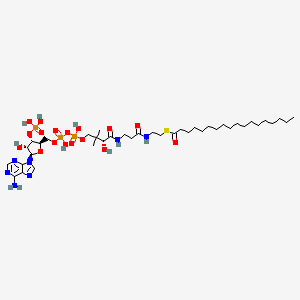

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIARJEKBADXQJG-LFZQUHGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863110 | |

| Record name | Stearoyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-66-3 | |

| Record name | Stearoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearoyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-stearoylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBC49BV194 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Complete Biosynthesis Pathway of Stearyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete biosynthesis pathway of Stearyl-CoA, an essential 18-carbon saturated fatty acyl-CoA. The synthesis of this compound is a critical process in cellular metabolism, providing a key substrate for the formation of various lipids, including phospholipids, triglycerides, and cholesterol esters. Understanding this pathway is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting lipid metabolism.

Overview of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that originates with the fundamental building block, Acetyl-CoA. The pathway can be broadly divided into two major stages:

-

De Novo Fatty Acid Synthesis: The initial synthesis of the 16-carbon saturated fatty acyl-CoA, Palmitoyl-CoA, from Acetyl-CoA in the cytoplasm.

-

Microsomal Fatty Acid Elongation: The subsequent elongation of Palmitoyl-CoA to the 18-carbon this compound in the endoplasmic reticulum.

De Novo Synthesis of Palmitoyl-CoA

The de novo synthesis of fatty acids is a cyclical process catalyzed by a multi-enzyme complex known as Fatty Acid Synthase (FAS). The process begins with the carboxylation of Acetyl-CoA to form Malonyl-CoA, the committed step in fatty acid synthesis.

Carboxylation of Acetyl-CoA

-

Enzyme: Acetyl-CoA Carboxylase (ACC)

-

Substrates: Acetyl-CoA, ATP, Bicarbonate (HCO₃⁻)

-

Product: Malonyl-CoA

-

Description: This irreversible reaction is the primary regulatory point for de novo fatty acid synthesis. ACC is subject to allosteric regulation by citrate (B86180) (activator) and long-chain fatty acyl-CoAs (inhibitor), as well as covalent modification via phosphorylation.

Fatty Acid Synthase (FAS) Cycle

The FAS complex catalyzes a repeating four-step sequence, adding two carbons from Malonyl-CoA to the growing fatty acyl chain in each cycle. The cycle begins with the priming of FAS with one molecule of Acetyl-CoA.

-

Condensation: Acetyl-CoA and Malonyl-CoA are transferred to the acyl carrier protein (ACP) domain of FAS. The initial condensation reaction combines the acetyl group with the malonyl group, releasing CO₂.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed to form a trans-α,β-enoyl-ACP.

-

Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl-ACP.

This four-step cycle is repeated six more times, with Malonyl-CoA serving as the two-carbon donor in each cycle, ultimately yielding Palmitoyl-ACP. The final product, Palmitoyl-CoA, is released from the ACP by the action of a thioesterase.

Microsomal Elongation of Palmitoyl-CoA to this compound

The conversion of Palmitoyl-CoA to this compound occurs in the endoplasmic reticulum through a microsomal fatty acid elongation system. This system is distinct from the cytosolic FAS and involves a series of membrane-bound enzymes. The overall process adds a two-carbon unit from Malonyl-CoA to Palmitoyl-CoA.[1]

This elongation process also consists of a four-step cycle:

-

Condensation: This is the rate-limiting step, where Palmitoyl-CoA is condensed with Malonyl-CoA to form a β-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (Elovl).

-

Reduction: The β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH as the electron donor.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase catalyzes the removal of a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, a trans-2,3-enoyl-CoA reductase utilizes NADPH to reduce the double bond, yielding the elongated 18-carbon this compound.

Key Enzymes in Palmitoyl-CoA Elongation

The specificity and rate of the elongation process are primarily determined by the fatty acid elongase (Elovl) enzymes. Several members of the Elovl family have been identified, with varying substrate specificities. For the elongation of saturated fatty acids like Palmitoyl-CoA, the following elongases are of particular importance:

-

Elovl1: Exhibits activity towards a broad range of saturated and monounsaturated fatty acyl-CoAs, including Palmitoyl-CoA.[2]

-

Elovl3: Also demonstrates activity with saturated and monounsaturated fatty acyl-CoAs.[3]

-

Elovl6: Shows a preference for the elongation of C12-C16 saturated and monounsaturated fatty acyl-CoAs, making it a key enzyme in the conversion of Palmitoyl-CoA to this compound.

Quantitative Data

The following table summarizes the available quantitative data for the kinetic parameters of the key enzymes involved in the elongation of Palmitoyl-CoA. It is important to note that obtaining precise kinetic data for membrane-bound enzymes like the elongases can be challenging, and values may vary depending on the experimental system and conditions.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism/System |

| ELOVL6 | Palmitoyl-CoA | 1.22 | 0.79 | Purified 3xFLAG-ELOVL6 reconstituted into proteoliposomes |

| ELOVL6 | Malonyl-CoA | 6.46 | 1.03 | Purified 3xFLAG-ELOVL6 reconstituted into proteoliposomes |

Note: Comprehensive kinetic data for ELOVL1 and ELOVL3 with Palmitoyl-CoA as a substrate is limited in the current literature.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay for this compound Synthesis

This protocol describes a method to measure the in vitro conversion of Palmitoyl-CoA to this compound using microsomal fractions.

Materials:

-

Microsomal protein fraction isolated from a relevant cell line or tissue (e.g., liver).

-

[1-¹⁴C]Palmitoyl-CoA (or other radiolabeled Palmitoyl-CoA).

-

Malonyl-CoA.

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Stopping solution (e.g., 10% KOH in methanol).

-

Scintillation cocktail and counter.

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v).

Procedure:

-

Microsome Preparation: Isolate microsomes from the desired source using standard differential centrifugation techniques. Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg).

-

Reaction buffer.

-

Malonyl-CoA (e.g., 50 µM).

-

NADPH (e.g., 200 µM).

-

-

Initiation: Start the reaction by adding [1-¹⁴C]Palmitoyl-CoA (e.g., 10 µM, specific activity ~50 dpm/pmol).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stopping solution.

-

Saponification: Saponify the fatty acyl-CoAs by incubating at 70°C for 1 hour.

-

Extraction: Acidify the reaction mixture with HCl and extract the fatty acids with hexane.

-

Analysis:

-

Scintillation Counting: Evaporate the hexane and measure the radioactivity of the extracted fatty acids using a scintillation counter to determine the total amount of elongated product.

-

TLC Analysis: Alternatively, spot the hexane extract onto a TLC plate and develop the chromatogram. Visualize the separated fatty acids (e.g., using iodine vapor or a phosphorimager for radiolabeled compounds). Scrape the spots corresponding to Palmitic acid and Stearic acid and quantify the radioactivity in each to determine the conversion rate.

-

Regulatory Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the sterol regulatory element-binding protein-1c (SREBP-1c) and the liver X receptor (LXR).

SREBP-1c Activation and Signaling

SREBP-1c is a transcription factor that upregulates the expression of genes involved in fatty acid synthesis and elongation, including the Elovl genes.[4] SREBP-1c is synthesized as an inactive precursor bound to the endoplasmic reticulum membrane. Its activation involves a multi-step process:

-

ER to Golgi Translocation: In response to cellular signals such as insulin, the SREBP-1c/SCAP complex is transported from the ER to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes two sequential proteolytic cleavages by Site-1 Protease (S1P) and Site-2 Protease (S2P).[5]

-

Nuclear Translocation: The released N-terminal domain of SREBP-1c (nSREBP-1c) translocates to the nucleus.

-

Gene Transcription: In the nucleus, nSREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.

LXR Regulation of Lipogenesis

Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol and fatty acid metabolism. Upon activation by oxysterols (oxidized derivatives of cholesterol), LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter of target genes. One of the key target genes of LXR is SREBF1, the gene encoding SREBP-1c.[6] By inducing the expression of SREBP-1c, LXR indirectly promotes the entire lipogenic program, including the synthesis of this compound.

Logical Workflow for Studying this compound Biosynthesis

The following diagram outlines a logical workflow for investigating the biosynthesis of this compound, from initial gene expression analysis to functional enzymatic assays.

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the pivotal role of Elovl3/ELOVL3 in meibogenesis and ocular physiology of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 5. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization and Trafficking of Stearyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl-CoA, an 18-carbon saturated fatty acyl-CoA, is a critical intermediate in cellular lipid metabolism. Its conversion to the monounsaturated oleoyl-CoA by Stearoyl-CoA Desaturase (SCD) is a rate-limiting step in the synthesis of triglycerides, phospholipids, and cholesterol esters. The subcellular localization and trafficking of this compound pools are tightly regulated processes that are crucial for maintaining membrane fluidity, energy homeostasis, and cellular signaling. Dysregulation of this compound metabolism is implicated in various metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the current understanding of the cellular localization and trafficking of this compound, with a focus on the experimental methodologies used to study these processes. We present detailed protocols for key experiments, summarize available data on subcellular acyl-CoA distribution, and provide visual representations of the key pathways and experimental workflows to aid researchers in this field.

Cellular Localization of this compound Pools

The synthesis and metabolism of this compound are compartmentalized within the cell, leading to distinct pools in various organelles. The primary site of this compound metabolism is the endoplasmic reticulum (ER) , where the key enzyme Stearoyl-CoA Desaturase (SCD) is located.[1]

1.1. Endoplasmic Reticulum (ER): The Hub of this compound Metabolism

The ER is the central organelle for the synthesis of monounsaturated fatty acids. This compound, derived from either de novo synthesis or dietary sources, is converted to oleoyl-CoA by SCD1, an integral membrane protein of the ER.[1] This conversion is a critical regulatory point in lipid metabolism.

1.2. Mitochondria: The Powerhouse and a Site of Fatty Acid Oxidation

While the primary site of this compound desaturation is the ER, mitochondria also play a role in fatty acid metabolism. Long-chain fatty acids are transported into the mitochondria for β-oxidation to generate ATP. The transport of fatty acyl-CoAs into the mitochondrial matrix is a highly regulated process.

1.3. Lipid Droplets: Storage Depots for Neutral Lipids

Lipid droplets (LDs) are organelles that store neutral lipids, primarily triglycerides and sterol esters. The synthesis of these storage lipids requires oleoyl-CoA, the product of this compound desaturation. Therefore, the trafficking of fatty acyl-CoAs from the ER to LDs is a crucial step in lipid storage. Recent proteomic studies have identified numerous enzymes involved in lipid metabolism, including acyl-CoA synthetases, on the surface of LDs.

1.4. Quantitative Distribution of Acyl-CoA Pools

Precise quantitative data on the subcellular concentrations of this compound are currently limited in the scientific literature. However, advances in mass spectrometry-based techniques, such as Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF), are enabling the quantification of various acyl-CoA species in different organelles. While specific values for this compound are not yet widely reported, these methods provide a framework for future investigations. The table below summarizes the relative abundance of long-chain acyl-CoAs in different subcellular compartments based on current knowledge.

| Organelle | Key Enzymes Involved in this compound Metabolism | Relative Abundance of Long-Chain Acyl-CoAs |

| Endoplasmic Reticulum (ER) | Stearoyl-CoA Desaturase 1 (SCD1), Acyl-CoA Synthetases (ACSLs), Diacylglycerol Acyltransferase (DGAT) | High |

| Mitochondria | Acyl-CoA Synthetases (ACSLs), Carnitine Palmitoyltransferase (CPT) | Moderate |

| Lipid Droplets (LDs) | Acyl-CoA Synthetases (ACSLs), Adipose Triglyceride Lipase (ATGL) | Variable (dependent on metabolic state) |

| Peroxisomes | Acyl-CoA Synthetases (ACSLs) | Low |

| Cytosol | Acyl-CoA Binding Proteins (ACBPs) | Low (buffered by ACBPs) |

Trafficking Mechanisms of this compound

The movement of this compound and other long-chain fatty acyl-CoAs between organelles is a complex process mediated by protein transporters and inter-organelle contact sites.

2.1. The Role of Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are a family of cytosolic proteins that bind to long-chain fatty acyl-CoAs with high affinity.[2][3] They are thought to function as intracellular carriers, protecting the cell from the detergent-like properties of free acyl-CoAs and delivering them to specific enzymes and organelles.[2]

2.2. Fatty Acid Transport Proteins (FATPs) and Acyl-CoA Synthetases (ACSLs)

The uptake of fatty acids into cells and their subsequent activation to acyl-CoAs is facilitated by a group of proteins including Fatty Acid Transport Proteins (FATPs) and Acyl-CoA Synthetases (ACSLs). Some FATP isoforms possess intrinsic acyl-CoA synthetase activity, a process termed "vectorial acylation," where transport is directly coupled to activation. FATP2 and various ACSL isoforms are known to be involved in the transport and activation of long-chain fatty acids.[4][5][6][7] FATP2 and FATP4 have been localized to the ER, while ACSL1 is found at the mitochondria.[6][7]

2.3. Inter-organelle Contact Sites

Direct communication and transfer of lipids between organelles can occur at membrane contact sites.

-

ER-Mitochondria Contact Sites: These specialized membrane domains are crucial for the exchange of lipids and calcium between the ER and mitochondria. They are implicated in the transfer of fatty acids for β-oxidation.

-

ER-Lipid Droplet Contact Sites: The biogenesis of lipid droplets occurs at the ER membrane. These contact sites are essential for the transfer of newly synthesized neutral lipids, which are formed from the products of this compound metabolism, into the core of the lipid droplet.[8][9][10][11]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Trafficking Pathway

References

- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]

- 3. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells [medsci.org]

- 7. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]

- 9. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets [frontiersin.org]

- 11. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Stearyl-CoA: A Technical Guide to its Primary Enzymatic Consumers

For Immediate Release

[City, State] – December 17, 2025 – A comprehensive technical guide released today offers an in-depth analysis of the primary enzymes that utilize stearyl-coenzyme A (Stearyl-CoA) as a substrate, providing a critical resource for researchers, scientists, and drug development professionals. This guide details the function, kinetics, and metabolic significance of these enzymes, presenting quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and development in metabolic diseases, oncology, and beyond.

This compound, an 18-carbon saturated fatty acyl-CoA, stands at a crucial metabolic crossroads. Its fate, dictated by a cohort of specific enzymes, has profound implications for cellular processes ranging from membrane fluidity and energy storage to the synthesis of bioactive signaling molecules. This guide illuminates the key enzymatic players that direct the metabolic flux of this compound, shaping cellular health and disease.

Key Enzymes Utilizing this compound

The primary enzymes that metabolize this compound are integral to several major metabolic pathways:

-

Stearoyl-CoA Desaturase (SCD): As the rate-limiting enzyme in the synthesis of monounsaturated fatty acids, SCD introduces a double bond into this compound to produce oleoyl-CoA.[1][2][3] This conversion is fundamental for the synthesis of triglycerides, cholesterol esters, and membrane phospholipids, thereby regulating membrane fluidity and lipid-based signaling.[1][2]

-

Ceramide Synthases (CerS): This family of enzymes utilizes this compound in the de novo synthesis of ceramides, the backbone of sphingolipids. Specifically, CerS1 shows a preference for this compound, leading to the formation of C18-ceramide, a key molecule in cellular signaling, apoptosis, and stress responses.

-

Glycerol-3-Phosphate Acyltransferases (GPATs): These enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[4] GPATs transfer a fatty acyl group from acyl-CoAs, including this compound, to glycerol-3-phosphate.[4] Different GPAT isoforms exhibit varying substrate specificities and subcellular localizations.[4][5]

-

Acyl-CoA Thioesterases (ACOTs): This group of enzymes hydrolyzes acyl-CoAs, including this compound, into free fatty acids and coenzyme A. This action regulates the intracellular pools of these molecules, thereby influencing fatty acid metabolism and signaling.[6]

-

Acyl-CoA Oxidases (ACOX): These are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway.[7] They catalyze the desaturation of acyl-CoAs, including long-chain saturated fatty acyl-CoAs, contributing to fatty acid catabolism.

-

Carnitine Palmitoyltransferase I (CPT1): As a key regulator of mitochondrial fatty acid oxidation, CPT1 facilitates the transport of long-chain fatty acids into the mitochondria by converting acyl-CoAs to acylcarnitines.

Quantitative Analysis of Enzyme-Substrate Interactions

Understanding the kinetic parameters of these enzymes is crucial for predicting their physiological roles and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the interaction of these enzymes with this compound and other relevant long-chain fatty acyl-CoAs.

| Enzyme Family | Specific Enzyme/Isoform | Substrate | K_m (µM) | V_max (nmol/min/mg) | Tissue/Organism | Reference |

| Stearoyl-CoA Desaturase | SCD1 | Stearoyl-CoA | ~5 | Not Reported | Mouse Liver | [8] |

| Palmitoyl-CoA | Not Reported | Not Reported | Mouse Liver | [1][2] | ||

| Glycerol-3-Phosphate Acyltransferase | GPAT1 | Palmitoyl-CoA | Low µM range | Not Reported | Mammalian Liver | [4] |

| GPAT1 | Oleoyl-CoA | Less effective substrate than Palmitoyl-CoA | Not Reported | Mammalian | [4] | |

| GPAT2 | Palmitoyl-CoA | No preference over Oleoyl-CoA | Not Reported | Mammalian | [4] | |

| GPAT2 | Oleoyl-CoA | No preference over Palmitoyl-CoA | Not Reported | Mammalian | [4] | |

| GPAT3 | Oleoyl-CoA | Preferred substrate | Not Reported | Human Adipose Tissue | ||

| GPAT4 | Palmitoyl-CoA | Mild preference over Stearoyl-CoA | Not Reported | Mouse | ||

| GPAT4 | Stearoyl-CoA | Low activity | Not Reported | Mouse | ||

| Acyl-CoA Oxidase | Peroxisomal ACOX | Lauroyl-CoA (C12:0) | Not Reported | >4.5-fold higher than Palmitoyl-CoA | Not Reported | [9] |

| Peroxisomal ACOX | Palmitoyl-CoA (C16:0) | Not Reported | Not Reported | Not Reported | [9] | |

| Peroxisomal ACOX | Oleoyl-CoA | Better substrate than Stearoyl-CoA | Not Reported | Rat Liver |

Metabolic Pathways and Regulatory Networks

The enzymatic utilization of this compound is embedded within complex and interconnected metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, enabling researchers to replicate and build upon existing findings.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol is adapted from methods used to assay the terminal enzyme of the stearoyl-CoA desaturase system.[10]

Objective: To measure the conversion of radiolabeled Stearoyl-CoA to Oleoyl-CoA.

Materials:

-

Chick embryo liver microsomes (lacking desaturase activity)

-

[1-¹⁴C]Stearoyl-CoA

-

NADH

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Enzyme Preparation: Solubilize the SCD-containing sample.

-

Complementation: Pre-incubate the solubilized SCD enzyme with chick embryo liver microsomes in the presence of 1% Triton X-100. This forms a catalytically active complex.

-

Reaction Initiation: Initiate the desaturation reaction by adding the enzyme-microsome complex to a reaction mixture containing reaction buffer, NADH, BSA, and [1-¹⁴C]Stearoyl-CoA. The final Triton X-100 concentration in the assay should be optimized (e.g., 0.1-0.15%).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution to saponify the lipids (e.g., alcoholic KOH).

-

Lipid Extraction: Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).

-

TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using a suitable solvent system to separate stearic acid and oleic acid.

-

Quantification: Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the percentage of Stearoyl-CoA converted to Oleoyl-CoA.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is based on methods for measuring GPAT activity in tissue homogenates.[11]

Objective: To measure the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Materials:

-

Tissue or cell homogenate

-

[³H]Glycerol-3-phosphate

-

Stearoyl-CoA (or other fatty acyl-CoA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, DTT, and NaF

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

N-ethylmaleimide (NEM) for distinguishing mitochondrial (NEM-resistant) from microsomal (NEM-sensitive) activity

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

TLC plates

-

Scintillation counter and fluid

Procedure:

-

Sample Preparation: Prepare a whole tissue extract or microsomal/mitochondrial fractions from the sample.

-

NEM Treatment (Optional): To measure NEM-resistant GPAT activity (primarily GPAT1), pre-incubate the sample with NEM.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, BSA, [³H]Glycerol-3-phosphate, and the fatty acyl-CoA substrate.

-

Reaction Initiation: Start the reaction by adding the sample homogenate to the reaction mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Perform a lipid extraction to isolate the lipid products.

-

TLC Separation: Separate the lipid extract on a TLC plate to resolve lysophosphatidic acid from other lipids.

-

Quantification: Scrape the lysophosphatidic acid spot, add scintillation fluid, and quantify the radioactivity.

-

Calculation: Determine the specific activity of GPAT in nmol/min/mg protein.

Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol describes a fluorometric assay for peroxisomal ACOX activity.[9]

Objective: To measure the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of a fatty acyl-CoA.

Materials:

-

Sample homogenate

-

Lauroyl-CoA (or other fatty acyl-CoA)

-

4-Hydroxyphenylacetic acid

-

Horseradish peroxidase (HRP)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylacetic acid, and HRP.

-

Reaction Initiation: Add the sample homogenate and the acyl-CoA substrate to the reaction mixture.

-

Measurement: Immediately measure the increase in fluorescence over time in a fluorometer (excitation ~320 nm, emission ~405 nm). The ACOX-catalyzed reaction produces H₂O₂, which, in the presence of HRP, oxidizes 4-hydroxyphenylacetic acid to a fluorescent product.

-

Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.

-

Calculation: Calculate the ACOX activity in terms of H₂O₂ produced per unit time per milligram of protein.

This in-depth guide serves as a valuable resource for the scientific community, fostering a deeper understanding of the critical role of this compound and its metabolizing enzymes in health and disease. The detailed data and protocols provided are intended to facilitate further research and the development of novel therapeutic strategies targeting these key metabolic pathways.

References

- 1. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. aocs.org [aocs.org]

- 5. mdpi.com [mdpi.com]

- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression Plasticity of Peroxisomal Acyl-Coenzyme A Oxidase Genes Implies Their Involvement in Redox Regulation in Scallops Exposed to PST-Producing Alexandrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsartor.org [gsartor.org]

- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. More insights into a human adipose tissue GPAT activity assay - PMC [pmc.ncbi.nlm.nih.gov]

How is the intracellular concentration of Stearyl-CoA regulated?

An In-depth Technical Guide on the Intracellular Regulation of Stearyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C18:0 saturated fatty acyl-CoA, occupies a central position in cellular metabolism, serving as a key substrate for the synthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters. Its conversion to the monounsaturated fatty acyl-CoA, oleoyl-CoA, by Stearoyl-CoA Desaturase-1 (SCD1) is a critical regulatory node in lipid metabolism. The intracellular concentration of this compound is meticulously controlled through a multi-layered regulatory network that encompasses transcriptional, allosteric, and covalent modifications of key enzymes. This technical guide provides a comprehensive overview of these regulatory mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this vital metabolic hub.

Core Regulatory Pathways

The intracellular concentration of this compound is primarily determined by the balance between its de novo synthesis, elongation from shorter-chain fatty acids, and its conversion to other lipid species, predominantly oleoyl-CoA. The key enzymes governing these processes are Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).

De Novo Synthesis of Fatty Acids

The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC. FASN then iteratively condenses acetyl-CoA and malonyl-CoA to produce palmitoyl-CoA (C16:0), which can be further elongated to this compound.

Desaturation of this compound

SCD1, an enzyme located in the endoplasmic reticulum, introduces a double bond in this compound to form oleoyl-CoA.[1] This is a rate-limiting step in the synthesis of monounsaturated fatty acids and a critical point of regulation.[1]

Data Presentation: Quantitative Insights into this compound Regulation

The following tables summarize key quantitative data related to the enzymes and molecules involved in the regulation of this compound concentration.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax / kcat | Source |

| Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA | 20-100 µM | - | [2] |

| ATP | 20-50 µM | - | [2] | |

| Bicarbonate | 1-2 mM | - | [2] | |

| Fatty Acid Synthase (FASN) | Acetyl-CoA | 2-10 µM | ~1.5 s-1 (kcat) | [2] |

| Malonyl-CoA | 5-20 µM | - | [2] | |

| NADPH | 10-50 µM | - | [2] | |

| Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA | ~5 µM | - | [3] |

Table 2: Allosteric Regulation and Inhibition

| Regulator | Target Enzyme | Effect | Ki / IC50 / EC50 | Source |

| Citrate | Acetyl-CoA Carboxylase 1 (ACC1) | Activation | 2-5 mM (EC50) | [2] |

| Palmitoyl-CoA | Acetyl-CoA Carboxylase 1 (ACC1) | Inhibition | 0.85 ± 0.13 µM (Ki, phosphorylated) | [4] |

| Acetyl-CoA Carboxylase 1 (ACC1) | Inhibition | 1.7 ± 0.25 µM (Ki, non-phosphorylated) | [4] | |

| Malonyl-CoA | Carnitine Palmitoyltransferase 1A (CPT1A) | Inhibition | 2.7 µM (IC50) | [5] |

| Malonyl-CoA | Carnitine Palmitoyltransferase 1B (CPT1B) | Inhibition | 0.029 µM (IC50) | [5] |

| Sterculic Acid | Stearoyl-CoA Desaturase 1 (SCD1) | Inhibition | 247 nM (EC50) | [6] |

Table 3: Intracellular Concentrations of Key Metabolites

| Metabolite | Cell/Tissue Type | Concentration | Source |

| Acetyl-CoA | Mouse Cerebral Cortex | ~15 nmol/g wet tissue | [7] |

| Malonyl-CoA | Human Skeletal Muscle (fasted) | 0.13 ± 0.01 nmol/g | [8] |

| Malonyl-CoA | Human Skeletal Muscle (hyperglycemic) | 0.35 ± 0.07 nmol/g | [8] |

| Total Fatty Acyl-CoAs | RAW264.7 cells | 12 ± 1.0 pmol/106 cells | [9] |

| Total Fatty Acyl-CoAs | MCF7 cells | 80.4 ± 6.1 pmol/106 cells | [9] |

Regulatory Mechanisms

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[10] Insulin (B600854) signaling activates SREBP-1c, leading to its translocation to the nucleus and subsequent upregulation of lipogenic genes, including ACC, FASN, and SCD1.[10][11] In cultured myotubes, a 4-hour treatment with 100 nmol/l insulin increases SREBP-1c expression and nuclear abundance by two- to threefold.[11]

Figure 1: Transcriptional regulation of lipogenic enzymes by SREBP-1c.

Hormonal and Allosteric Regulation of ACC

ACC activity is a critical control point. Insulin activates ACC, while glucagon (B607659) and epinephrine (B1671497) inhibit it.[12] Citrate, a signal of abundant acetyl-CoA, allosterically activates ACC.[2] Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, provide feedback inhibition.[4]

Covalent Modification by AMPK

AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates and inactivates ACC.[13] This occurs under conditions of low cellular energy (high AMP/ATP ratio), thereby inhibiting fatty acid synthesis. Metformin, an activator of AMPK, inhibits ACC activity by promoting its phosphorylation.[13] Phosphorylation of ACC by AMPK also enhances its inhibition by palmitoyl-CoA.[4]

Figure 2: Hormonal, allosteric, and covalent regulation of ACC activity.

Regulation of Fatty Acid Oxidation by Malonyl-CoA

Malonyl-CoA, the product of the ACC-catalyzed reaction, is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[8] This ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed.

Experimental Protocols

Measurement of Intracellular Acyl-CoA Pools by HPLC-MS/MS

This protocol allows for the quantification of various acyl-CoA species, including this compound.

1. Cell Lysis and Extraction:

-

Wash cultured cells twice with ice-cold PBS.

-

For adherent cells, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA) and scrape the cells.[14] For suspension cells, resuspend the cell pellet in the same buffer.

-

Transfer the lysate to a pre-chilled tube and add 1 mL of an acetonitrile:2-propanol (3:1) mixture.[14]

-

Vortex vigorously for 2 minutes and sonicate for 3 minutes.[14]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[14]

-

Collect the supernatant containing the acyl-CoAs.

2. Sample Preparation and Analysis:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent (e.g., methanol:water 1:1).

-

Analyze the sample using a reverse-phase UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[14]

Figure 3: Workflow for the extraction and analysis of intracellular acyl-CoAs.

Assay of Stearoyl-CoA Desaturase (SCD) Activity

This method quantifies SCD activity by measuring the conversion of a labeled substrate.

1. Cell Culture and Treatment:

-

Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in 24-well plates.[6]

-

Incubate the cells with a vehicle or SCD inhibitor.

-

Add a deuterium-labeled or radiolabeled saturated fatty acid substrate (e.g., [1-14C]stearic acid or d31-palmitic acid).[6][12]

2. Lipid Extraction and Hydrolysis:

-

Wash the cells to remove extracellular fatty acids.

-

Extract total cellular lipids using a suitable method (e.g., Folch extraction).[12]

-

Hydrolyze the lipids to release the fatty acids.

3. Analysis:

-

Separate the saturated and monounsaturated fatty acids using reverse-phase HPLC.[12]

-

Quantify the labeled substrate and product using an on-line flow scintillation analyzer (for radiolabeled substrates) or mass spectrometry (for deuterium-labeled substrates).[6][12]

-

Calculate SCD activity as the ratio of the monounsaturated product to the total (saturated substrate + monounsaturated product).

Nuclear and Cytoplasmic Fractionation for SREBP-1c Western Blot

This protocol separates nuclear and cytoplasmic proteins to assess the translocation of SREBP-1c.

1. Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, EDTA, EGTA, and a mild detergent like NP-40).[15]

-

Incubate on ice to allow cell swelling and lysis of the plasma membrane.

-

Centrifuge at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.[16] The supernatant contains the cytoplasmic fraction.

2. Nuclear Extraction:

-

Wash the nuclear pellet with the cytoplasmic extraction buffer to remove residual cytoplasmic contamination.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and glycerol).[15]

-

Incubate on ice with periodic vortexing to lyse the nuclear membrane.

-

Centrifuge at high speed (e.g., 16,000 x g for 10 minutes) to pellet the nuclear debris.[17] The supernatant is the nuclear extract.

3. Western Blot Analysis:

-

Determine the protein concentration of both fractions.

-

Perform SDS-PAGE and Western blotting using an antibody specific for the N-terminal fragment of SREBP-1c.

Chromatin Immunoprecipitation (ChIP) Assay for SREBP-1c Binding

This technique identifies the binding of SREBP-1c to the promoter regions of its target genes.

1. Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[18]

-

Lyse the cells and isolate the nuclei.

-

Sonicate the chromatin to shear it into fragments of 200-1000 bp.[18]

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for SREBP-1c.

-

Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.[18]

-

Wash the beads to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the complexes from the beads and reverse the cross-links by heating.[18]

-

Purify the DNA.

4. Analysis:

-

Use quantitative PCR (qPCR) with primers specific for the SRE region in the promoters of target genes (e.g., SCD1) to quantify the amount of immunoprecipitated DNA.[19]

Conclusion

The intracellular concentration of this compound is a tightly regulated parameter that is crucial for maintaining cellular lipid homeostasis. Its regulation is achieved through a sophisticated interplay of transcriptional control, primarily mediated by SREBP-1c in response to insulin, and the modulation of key enzyme activities through allosteric effectors and covalent modifications. Understanding these intricate regulatory networks is paramount for researchers and drug development professionals seeking to modulate lipid metabolism in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer, where altered lipid metabolism is a hallmark. The methodologies and quantitative data presented in this guide provide a solid foundation for further investigation into this critical area of cellular metabolism.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of phosphorylation by AMP-activated protein kinase on palmitoyl-CoA inhibition of skeletal muscle acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 17. researchhub.com [researchhub.com]

- 18. scbt.com [scbt.com]

- 19. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]

The Involvement of Stearyl-CoA in the Ceramide Synthesis Pathway: A Technical Guide

Executive Summary: Ceramides (B1148491) are a class of bioactive sphingolipids central to cellular processes, including signaling, proliferation, and apoptosis. The biological function of a specific ceramide is critically determined by the length of its N-acyl chain. The de novo synthesis pathway, occurring at the endoplasmic reticulum, is a primary source of cellular ceramides. A key step in this pathway is the acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoA donors of particular chain lengths. This guide provides an in-depth examination of the role of Stearyl-CoA (C18:0-CoA), a saturated 18-carbon fatty acyl-CoA, in this pathway. It will detail the enzymatic reactions, present quantitative data on enzyme specificity, outline relevant experimental protocols, and illustrate the core biochemical pathways, providing a comprehensive resource for researchers and drug development professionals in the field of sphingolipid metabolism.

Overview of Ceramide Metabolism

Ceramides are composed of a sphingoid base, such as sphingosine (B13886) or sphinganine (B43673), linked to a fatty acid via an amide bond.[1] They are not only structural components of the cell membrane but also potent signaling molecules.[2] The diversity in their fatty acid chain length, ranging from C14 to over C30, gives rise to distinct ceramide species with specific, and sometimes opposing, biological functions.[3][4] For instance, C16:0 and C18:0 ceramides have been linked to insulin (B600854) resistance, while very long-chain ceramides are crucial for skin barrier function.[3][5]

Cells generate ceramides through three primary routes[1]:

-

The De Novo Synthesis Pathway: Creates ceramides from simple precursors, serine and palmitoyl-CoA.[6]

-

The Sphingomyelinase Pathway: Involves the hydrolysis of sphingomyelin, a major component of the plasma membrane, to yield ceramide.[7]

-

The Salvage Pathway: Recycles complex sphingolipids, which are broken down to sphingosine that is then re-acylated by ceramide synthases to form ceramide.[7]

This document will focus on the de novo pathway, as it is the primary route where the specific incorporation of this compound is determined.

The De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides is a multi-step enzymatic process initiated in the endoplasmic reticulum (ER).[3][8]

-

Step 1: Condensation. The pathway begins with the condensation of the amino acid L-serine and Palmitoyl-CoA (C16:0-CoA). This rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , forming 3-ketosphinganine.[6][9]

-

Step 2: Reduction. The 3-ketosphinganine is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR) .[8][9]

-

Step 3: Acylation. Sphinganine is acylated by one of the six mammalian Ceramide Synthases (CerS1-6) . Each CerS enzyme utilizes a fatty acyl-CoA with a preferred chain length. This step produces dihydroceramide (B1258172).[3][9] This is the critical step where this compound is incorporated.

-

Step 4: Desaturation. Finally, a double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase (DEGS1) to form the final ceramide product.[1][9]

The Role of this compound and Ceramide Synthase 1 (CerS1)

This compound is a saturated fatty acyl-CoA with an 18-carbon backbone (C18:0). Its entry into the ceramide synthesis pathway is governed by the substrate specificity of the CerS enzymes.[4] Among the six isoforms, Ceramide Synthase 1 (CerS1) demonstrates a pronounced preference for this compound as its substrate.[4][10] This specificity leads to the synthesis of N-stearoyl-sphinganine (C18:0-dihydroceramide), which is subsequently desaturated to C18:0-ceramide.[4] While other CerS enzymes have different preferences, such as CerS5 and CerS6 for palmitoyl-CoA (C16:0) and CerS2 for very long-chain acyl-CoAs (C22-C24), CerS1 is the primary driver for the production of C18-ceramides.[5][10]

Quantitative Data: Acyl-CoA Specificity of Mammalian Ceramide Synthases

The substrate preference of each CerS isoform is a critical determinant of the cellular ceramide profile. The following table summarizes the known acyl-CoA specificities for the six mammalian CerS enzymes.

| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrate(s) | Resulting Ceramide Species | Primary Tissue Expression | Reference(s) |

| CerS1 | Stearoyl-CoA (C18:0) | C18:0 | Brain, Skeletal Muscle | [4][10] |

| CerS2 | Lignoceroyl-CoA (C24:0), Cerotoyl-CoA (C26:0) | C20:0-C26:0 (VLCFAs) | Liver, Kidney, Brain | [3][10] |

| CerS3 | Ultra-long-chain Acyl-CoAs (>C26) | >C26:0 | Testis, Skin | [3] |

| CerS4 | Stearoyl-CoA (C18:0), Arachidoyl-CoA (C20:0) | C18:0-C22:0 | Skin, Heart, Liver, Leukocytes | [3][11] |

| CerS5 | Palmitoyl-CoA (C16:0) | C14:0-C16:0 | Lung, Head and Neck | [3][5] |

| CerS6 | Palmitoyl-CoA (C16:0) | C16:0 | Widespread, including liver | [3][5] |

VLCFAs: Very Long-Chain Fatty Acids

Experimental Protocols

Investigating the role of this compound in ceramide synthesis requires robust methodologies for measuring enzyme activity and quantifying specific lipid species.

Ceramide Synthase (CerS) Activity Assay

This assay measures the rate of dihydroceramide formation from sphinganine and a specific fatty acyl-CoA. It can be performed using cell/tissue homogenates or purified enzymes.

Principle: A source of CerS enzyme is incubated with sphinganine and a specific fatty acyl-CoA substrate (e.g., this compound). The resulting dihydroceramide product is then extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by using a fluorescently-labeled substrate.[12]

Detailed Methodology (LC-MS/MS based):

-

Enzyme Source Preparation: Prepare homogenates from cells or tissues of interest in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2) containing protease inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction contains:

-

50-100 µg of protein homogenate.

-

50 µM fatty acyl-CoA (e.g., Stearoyl-CoA).

-

20 µM sphinganine.

-

20 µM defatted Bovine Serum Albumin (BSA).

-

Reaction buffer to final volume.

-

-

Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 5-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform (B151607):methanol (B129727) (1:2, v/v). Add an internal standard (e.g., 50 pmol of C17:0-dihydroceramide) to each sample for quantification. Vortex thoroughly.

-

Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.

-

Quantification: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). Analyze the formation of the specific dihydroceramide product (e.g., C18:0-dihydroceramide) using a validated LC-MS/MS method.[12][13]

Quantification of Stearoyl-Ceramide by LC-MS/MS

This method allows for the precise measurement of specific ceramide species, such as C18:0-ceramide, from biological samples.

Principle: Lipids are extracted from a biological matrix. The different lipid classes are then separated using high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity for individual molecular species.[13]

Detailed Methodology:

-

Sample Preparation: Homogenize tissue samples or collect cell pellets. For plasma or serum, a preliminary separation step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids.[13]

-

Lipid Extraction: Perform a Bligh and Dyer (or similar) extraction. To a known amount of sample, add a defined volume of chloroform:methanol (1:2, v/v) and an internal standard mix containing C17:0-ceramide (for quantification of C14-C20 ceramides) and other odd-chain ceramides if necessary.[13] Follow with phase separation as described in section 4.1.

-

Sample Preparation for Injection: Dry the collected organic phase and reconstitute the lipid extract in a mobile phase-compatible solvent.

-

HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). Use a gradient elution program with mobile phases typically consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol to separate the ceramide species based on their hydrophobicity.[13][14]

-

Mass Spectrometry Analysis: Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each ceramide species and the internal standards. For example, for C18:0-ceramide (d18:1/18:0), the transition would be from its protonated molecule [M+H]+ to the fragment ion corresponding to the sphingoid base.

-

Quantification: Construct calibration curves using pure standards. Calculate the concentration of C18:0-ceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]

Conclusion

The synthesis of specific ceramide species is a tightly regulated process with profound implications for cellular physiology and pathology. This compound is a crucial substrate in this pathway, serving as the preferred acyl donor for Ceramide Synthase 1 to produce C18:0-ceramide. This specificity underscores the importance of not viewing "ceramide" as a single entity, but rather as a diverse family of lipids whose individual members are generated by distinct enzymatic machinery and possess unique biological functions. For researchers and drug development professionals, understanding the specific roles of CerS1 and its substrate, this compound, provides a targeted avenue for modulating the cellular C18:0-ceramide pool, offering potential therapeutic strategies for diseases linked to sphingolipid dysregulation. The experimental protocols detailed herein provide the necessary tools to accurately probe this critical axis of lipid metabolism.

References

- 1. Ceramide - Wikipedia [en.wikipedia.org]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review [mdpi.com]

- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Stearyl-CoA on Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyl-CoA, a saturated 18-carbon fatty acyl-CoA, plays a pivotal, albeit indirect, role in modulating the fluidity of cellular membranes. Its influence is primarily exerted through its enzymatic conversion to the monounsaturated fatty acyl-CoA, Oleoyl-CoA, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). This conversion is a critical control point in cellular lipid metabolism, dictating the ratio of saturated to monounsaturated fatty acids incorporated into membrane phospholipids. An increase in the proportion of unsaturated fatty acids, such as oleic acid, enhances membrane fluidity by introducing kinks into the phospholipid acyl chains, thereby disrupting tight packing. This guide provides an in-depth analysis of the mechanisms by which this compound metabolism impacts membrane biophysics, the signaling pathways that regulate this process, and the downstream consequences for cellular function. Detailed experimental protocols for assessing these phenomena are also provided.

The Central Role of Stearoyl-CoA Desaturase (SCD)

This compound itself, as a saturated fatty acid, contributes to a more ordered and less fluid membrane state when incorporated into phospholipids. However, its primary impact on membrane fluidity stems from its function as the principal substrate for Stearoyl-CoA Desaturase (SCD), an enzyme located in the endoplasmic reticulum.[1][2][3] SCD introduces a cis-double bond at the delta-9 position of stearoyl-CoA, converting it to oleoyl-CoA.[2] This enzymatic step is the rate-limiting reaction in the biosynthesis of monounsaturated fatty acids (MUFAs).

The products of SCD activity, primarily oleic acid (18:1) and palmitoleic acid (16:1, from palmitoyl-CoA), are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[4][5] The ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) is a key determinant of the physical properties of cellular membranes.[5][6]

An increased SFA/MUFA ratio leads to a more rigid, less fluid membrane, while a decreased ratio results in a more fluid membrane.[1][7] The "kinked" structure of unsaturated fatty acids prevents the dense packing of phospholipid tails, thereby increasing the space between them and enhancing the lateral movement of lipids and embedded proteins within the membrane.[1]

Regulatory Signaling Pathways

The expression and activity of SCD1, the primary isoform of SCD in many tissues, are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues.

SREBP-1c and LXR Regulation of SCD1 Expression

The transcription of the SCD1 gene is predominantly controlled by two key transcription factors: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR).[8]

-

SREBP-1c: This transcription factor is a master regulator of lipogenesis. Insulin and high-carbohydrate diets stimulate the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the SCD1 promoter, upregulating its transcription.[8][9]

-

LXR: Liver X Receptors (LXRs), activated by oxysterols, also play a crucial role in regulating SCD1 expression. LXRs can directly bind to an LXR response element (LXRE) in the SCD1 promoter.[1] Additionally, LXR activation can indirectly increase SCD1 transcription by upregulating SREBP-1c.[9][10]

Quantitative Impact on Membrane Properties

The alteration of the SFA/MUFA ratio due to changes in SCD1 activity has a quantifiable impact on membrane fluidity and lipid composition.

Changes in Fatty Acid Composition

Inhibition or knockout of SCD1 leads to a significant shift in the fatty acid profile of cellular membranes, characterized by an increase in saturated fatty acids and a decrease in monounsaturated fatty acids.

| Cell/Tissue Type | Condition | C16:0 (Palmitic Acid) | C18:0 (Stearic Acid) | C16:1 (Palmitoleic Acid) | C18:1 (Oleic Acid) | Desaturation Index (18:1/18:0) | Reference |

| 3T3-L1 Adipocytes | Control | 20.5 ± 0.8 % | 10.2 ± 0.5 % | 8.1 ± 0.4 % | 45.3 ± 1.2 % | 4.44 | [5] |

| 3T3-L1 Adipocytes | SCD1 Knockdown | 25.1 ± 1.1 % | 15.8 ± 0.7 % | 2.5 ± 0.2 % | 35.2 ± 1.5 % | 2.23 | [5] |

| Mouse Liver | Wild-type | Increased | Increased | Reduced | Reduced | Decreased | [4] |

| U937 Monocytes | Oleate-enriched | -6.1 mol% | -8.3 mol% | - | +15.6 mol% | - | [11] |

| U937 Monocytes | Linoleate-enriched | -5.9 mol% | -7.6 mol% | - | +3.0 mol% | - | [11] |

Alterations in Membrane Fluidity

Changes in lipid composition directly translate to altered membrane fluidity, which can be measured using various biophysical techniques. Fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and the generalized polarization (GP) of Laurdan are common methods. A lower fluorescence anisotropy value and a lower Laurdan GP value indicate higher membrane fluidity.

| Cell/Tissue Type | Condition | Membrane Fluidity Measurement | Value | Interpretation | Reference |

| U937 Monocytes | Control | DPH Fluorescence Polarization | - | Baseline | [11] |

| U937 Monocytes | Oleate-enriched | DPH Fluorescence Polarization | Decreased | Increased Fluidity | [11] |

| U937 Monocytes | Linoleate-enriched | DPH Fluorescence Polarization | Decreased | Increased Fluidity | [11] |

| Skin Intercellular Lipids | Control | Laurdan GP | 0.35 ± 0.14 | Ordered | [12] |

| Skin Intercellular Lipids | Oleic Acid Treated | Laurdan GP | -0.06 ± 0.15 | More Fluid | [12] |

| 3T3-L1 Adipocytes | SCD1 Knockdown | - | Decreased lateral diffusion | Decreased Fluidity | [5] |

Downstream Consequences of Altered Membrane Fluidity

Changes in membrane fluidity orchestrated by this compound metabolism have profound effects on a multitude of cellular processes by modulating the function of membrane-associated proteins and the organization of signaling platforms.

Impact on Signaling Proteins and Receptors

-

G-Protein Coupled Receptors (GPCRs): The conformational state and signaling activity of GPCRs can be influenced by the surrounding lipid environment. Increased membrane fluidity can shift the equilibrium of a GPCR towards its active conformation, thereby altering ligand binding affinity and downstream signaling.[13][14]

-

Ion Channels: The function of ion channels, which are critical for cellular excitability and signaling, is sensitive to the biophysical properties of the membrane, including fluidity and thickness.[15][16][17] Alterations in membrane lipid composition can modulate channel gating and ion conductance.

-

Protein Kinase C (PKC): The activation of PKC, a key signaling enzyme, is influenced by the physical properties of the membrane. While a direct correlation with fluidity as measured by DPH anisotropy is not always observed, factors related to phospholipid head group spacing and bilayer curvature, which are affected by fatty acid unsaturation, play a role in PKC activation.[18][19][20][21]

Modulation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for the assembly of signaling molecules.[22][23] The integrity and function of lipid rafts are dependent on the surrounding lipid environment. Changes in the SFA/MUFA ratio can influence the formation and stability of these domains, thereby impacting the signaling pathways that are organized within them, such as T-cell receptor signaling.[23][24]

References

- 1. Cell membrane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 Is a Key Determinant of Membrane Lipid Composition in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. OPG [opg.optica.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Editorial: The key role of lipids in the regulation of ion channels [frontiersin.org]

- 17. Ion Channels and the Electrical Properties of Membranes - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A role for protein kinase C in the regulation of membrane fluidity and Ca²(+) flux at the endoplasmic reticulum and plasma membranes of HEK293 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of phospholipid unsaturation on protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The modulation of protein kinase C activity by membrane lipid bilayer structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipid raft - Wikipedia [en.wikipedia.org]

- 24. Lipid rafts in T cell signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

The function of Stearyl-CoA in endoplasmic reticulum homeostasis.

An In-depth Technical Guide on the Function of Stearyl-CoA in Endoplasmic Reticulum Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium storage. Maintaining homeostasis within the ER is paramount for cellular health, and disruptions to this balance, known as ER stress, are implicated in numerous diseases, including metabolic disorders, neurodegeneration, and cancer. A key player in the maintenance of ER homeostasis is the long-chain saturated fatty acyl-CoA, this compound. Its metabolism within the ER is intricately linked to the regulation of membrane fluidity, the synthesis of signaling lipids, and the modulation of the Unfolded Protein Response (UPR), the primary signaling network that responds to ER stress. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in the ER, with a focus on core signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers in the field.

Core Functions and Signaling Pathways of this compound in the ER

This compound exerts its influence on ER homeostasis primarily through its conversion into other lipid species by ER-resident enzymes. These conversions have profound effects on the biophysical properties of the ER membrane and activate complex signaling cascades.

Desaturation by Stearoyl-CoA Desaturase (SCD) and Membrane Fluidity

The most critical function of this compound in the ER is its role as a primary substrate for Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme that introduces a double bond at the delta-9 position of the acyl chain.[1][2] This reaction converts the saturated fatty acid (SFA) this compound (18:0) into the monounsaturated fatty acid (MUFA) Oleoyl-CoA (18:1).

This desaturation is vital for maintaining the fluidity of the ER membrane. An appropriate ratio of SFAs to MUFAs is essential for the proper functioning of membrane-embedded proteins and for preventing the formation of rigid, ordered membrane domains that can trigger ER stress.[3][4] An accumulation of saturated fats, which can occur with high-fat diets or inhibition of SCD, leads to a decrease in membrane fluidity, a condition known as lipid bilayer stress.[5] This stress is a potent activator of the Unfolded Protein Response (UPR), independent of the presence of misfolded proteins.[5][6]

Activation of the Unfolded Protein Response (UPR)

An accumulation of this compound and other SFAs due to SCD1 inhibition or metabolic overload is a direct trigger for all three branches of the UPR.[7][8] The UPR is an adaptive signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[9]

-

IRE1α (Inositol-requiring enzyme 1α): Lipid bilayer stress promotes the oligomerization and autophosphorylation of the ER-resident kinase and endoribonuclease IRE1α.[6] Activated IRE1α unconventionally splices the mRNA of the transcription factor XBP1. The spliced form, XBP1s, upregulates genes involved in ER protein folding, quality control, and lipid biosynthesis, including SCD1 itself, as part of a feedback loop to counteract the initial stress.[7][8]

-

PERK (PKR-like ER kinase): Similar to IRE1α, PERK is activated by changes in the lipid environment of the ER membrane.[6] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis, which reduces the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).

-